molecular formula C7H15NO4S B2518896 Tert-butyl 2-sulfamoylpropanoate CAS No. 2287298-70-6

Tert-butyl 2-sulfamoylpropanoate

Cat. No. B2518896
CAS RN: 2287298-70-6
M. Wt: 209.26
InChI Key: VTOSJWSUNDYYBD-UHFFFAOYSA-N
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Description

Tert-butyl 2-sulfamoylpropanoate (TBSP) is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. In

Scientific Research Applications

Precatalyst in Organic Synthesis

Mengnan Zhang et al. (2015) explored the use of tert-butyl phenyl sulfoxide as a traceless precatalyst for generating sulfenate anions, facilitating the synthesis of trans-stilbenes through the coupling of benzyl halides. The advantage of this precatalyst is the generation of a gas as a byproduct, simplifying product isolation (Zhang et al., 2015).

Synthesis of 1,3-Oxathiolanes

M. Porter and colleagues (2006) discussed the direct conversion of tert-butyl 2-hydroxyalkyl sulfides to 1,3-oxathiolanes, showcasing the chemical versatility of tert-butyl sulfide derivatives in organic transformations (Porter et al., 2006).

Radical Cyclization in Chemical Synthesis

Jian Xu et al. (2017) developed a method for tert-butyl hydroperoxide-initiated radical cyclization of 2-alkynylthioanisoles with sulfinic acids, enabling the synthesis of 3-(arylsulfonyl)benzothiophenes and benzoselenophenes. This approach underscores the role of tert-butyl derivatives in facilitating radical cyclization reactions (Xu et al., 2017).

Asymmetric Synthesis of Amines

J. Ellman and team (2002) highlighted the use of N-tert-butanesulfinyl aldimines and ketimines as versatile intermediates for the asymmetric synthesis of amines. This methodology emphasizes the utility of tert-butyl sulfinamide derivatives in enantioselective synthesis, providing a pathway to a wide range of highly enantioenriched amines (Ellman et al., 2002).

Catalytic Oxidation Applications

D. Cogan and colleagues (1998) reported the catalytic asymmetric oxidation of tert-butyl disulfide, leading to the synthesis of tert-butanesulfinamides, tert-butyl sulfoxides, and tert-butanesulfinimines. This study demonstrates the catalytic potential of tert-butyl derivatives in oxidation reactions, offering a scalable and enantioselective route to sulfinyl compounds (Cogan et al., 1998).

properties

IUPAC Name

tert-butyl 2-sulfamoylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S/c1-5(13(8,10)11)6(9)12-7(2,3)4/h5H,1-4H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOSJWSUNDYYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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